molecular formula C6H7Cl3O4 B14342026 Propanedioic acid, methyl 2,2,2-trichloroethyl ester CAS No. 103710-59-4

Propanedioic acid, methyl 2,2,2-trichloroethyl ester

Cat. No.: B14342026
CAS No.: 103710-59-4
M. Wt: 249.5 g/mol
InChI Key: KXMZIOYCRUDIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, methyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of malonic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield malonic acid and 2,2,2-trichloroethanol.

    Alkylation: The compound can participate in alkylation reactions where the ester group is replaced by an alkyl group.

    Reduction: The trichloroethyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Alkylation: Requires the use of alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.

    Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Hydrolysis: Malonic acid and 2,2,2-trichloroethanol.

    Alkylation: Alkyl-substituted malonates.

    Reduction: Ethyl malonate derivatives.

Scientific Research Applications

Propanedioic acid, methyl 2,2,2-trichloroethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various malonate derivatives.

    Biology: Investigated for its potential role in enzyme inhibition studies, particularly those involving malonate-sensitive enzymes.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which propanedioic acid, methyl 2,2,2-trichloroethyl ester exerts its effects is primarily through its ability to act as a malonate derivative. Malonate compounds are known to inhibit certain enzymes by mimicking the structure of their natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of a trichloroethyl group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl groups.

    Methyl 2,2,3-trichloropropanoate: A related compound with a similar trichloroethyl group but different ester structure.

Uniqueness

Propanedioic acid, methyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

103710-59-4

Molecular Formula

C6H7Cl3O4

Molecular Weight

249.5 g/mol

IUPAC Name

1-O-methyl 3-O-(2,2,2-trichloroethyl) propanedioate

InChI

InChI=1S/C6H7Cl3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2-3H2,1H3

InChI Key

KXMZIOYCRUDIJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.